molecular formula C22H16N2O4 B2708037 Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-88-5

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B2708037
CAS No.: 338975-88-5
M. Wt: 372.38
InChI Key: FXGAXFFXOZQZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a phthalazine derivative characterized by a 4-methoxyphenyl substituent at the 3-position and a phenyl ester group at the 1-position of the phthalazine core. The phthalazine scaffold is a bicyclic aromatic system with two nitrogen atoms, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

phenyl 3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-16-13-11-15(12-14-16)24-21(25)19-10-6-5-9-18(19)20(23-24)22(26)28-17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGAXFFXOZQZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives. Subsequent reactions involve the introduction of phenyl and methoxyphenyl groups through Friedel-Crafts acylation or alkylation reactions. The final step often includes esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3) are used for introducing substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron density at the phthalazine core compared to the 4-fluorophenyl (electron-withdrawing) and 3-chloro-2-methylphenyl (sterically hindered) groups . This may improve stability in oxidative environments.
  • Ester Group Impact :
    • The phenyl ester in the target compound likely reduces solubility in polar solvents compared to methyl or ethyl esters, as seen in the lower solubility of aromatic esters .
    • Methyl and ethyl esters (e.g., compounds in ) generally exhibit higher volatility and easier hydrolysis under basic conditions.

Biological Activity

Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the phthalazine family, characterized by a fused bicyclic structure that includes a phthalazine ring system. Its structural formula can be represented as follows:

C17H16N2O4C_{17}H_{16}N_{2}O_{4}

The presence of the methoxyphenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of phthalazinecarboxylate exhibit substantial antioxidant properties. The antioxidant activity is typically measured using the DPPH radical scavenging method, which evaluates the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals.

Key Findings:

  • DPPH Scavenging Activity : Compounds derived from 3-(4-methoxyphenyl)-phthalazinecarboxylate showed DPPH scavenging activity superior to that of ascorbic acid, indicating strong potential as antioxidants .
  • Mechanism of Action : The antioxidant effect is attributed to the ability of these compounds to stabilize free radicals, which may involve electron transfer mechanisms .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, particularly glioblastoma and triple-negative breast cancer.

Case Studies:

  • Glioblastoma U-87 Cell Line : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against U-87 cells, with IC50 values indicating effective growth inhibition .
  • MDA-MB-231 Cell Line : The compound also showed activity against MDA-MB-231 cells but with lower efficacy compared to U-87 cells. This differential activity suggests selectivity towards certain cancer types .

Mechanisms Underlying Biological Activity

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of NMPRTase : One proposed mechanism involves the inhibition of nicotinamide phosphoribosyltransferase (NMPRTase), crucial in NAD+ metabolism. This inhibition can lead to apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AntioxidantDPPH Scavenging> Ascorbic Acid
AnticancerGlioblastoma U-87< 10
AnticancerMDA-MB-231> 20
NMPRTase Inhibition--

Q & A

Q. What are the key synthetic methodologies for preparing Phenyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate?

Synthesis typically involves multi-step reactions, starting with phthalazine derivatives and aryl-substituted carboxylic acids or esters. Critical steps include:

  • Substitution reactions : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions, often requiring catalysts like Pd for cross-coupling .
  • Esterification : Reaction with phenyl chlorides or anhydrides under reflux conditions (e.g., 80–100°C in DMF) with stoichiometric control to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions critical for biological activity predictions .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How does the 4-methoxyphenyl substituent influence physicochemical properties?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its electron-donating nature. It also stabilizes the compound’s planar conformation, which may improve binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity variability : Use HPLC to validate purity (>98%) and ensure impurities (e.g., unreacted intermediates) do not skew bioassay results .
  • Degradation under experimental conditions : Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and employ stabilizing agents like antioxidants .
  • Biological model specificity : Cross-validate activity across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects .

Q. What experimental design strategies optimize reaction yields for derivatives?

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Kinetic studies : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
  • Scale-up considerations : Maintain low reagent concentrations to avoid exothermic side reactions during large-scale synthesis .

Q. How do computational methods elucidate interaction mechanisms with biological targets?

  • Molecular docking : Predict binding modes to enzymes like cyclooxygenase-2 (COX-2) or kinases, highlighting key interactions (e.g., hydrogen bonds with the 4-oxo group) .
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to guide pharmacokinetic studies .

Q. What are the limitations of current stability studies, and how can they be improved?

  • Sample degradation : Organic compounds in aqueous matrices degrade over time, altering bioactivity. Implement continuous cooling (4°C) during storage to slow degradation .
  • Matrix effects : Use isotopically labeled analogs as internal standards in LC-MS to distinguish compound degradation from matrix interference .

Methodological Guidance for Data Analysis

Q. How to resolve spectral data conflicts in structural assignments?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions and confirm spatial proximity of substituents .
  • Comparative crystallography : Cross-reference with structurally similar compounds (e.g., ethyl 3-(3-chloro-2-methylphenyl)-4-oxo analogs) to validate bond lengths .

Q. What strategies validate biological activity in the presence of structural analogs?

  • SAR studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with fluorine) to isolate contributions of specific functional groups .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target affinity in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.